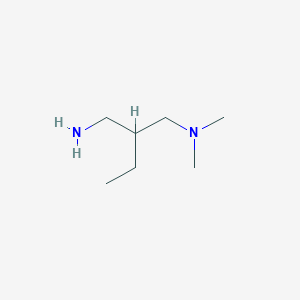

2-Ethyl-N1,N1-dimethylpropane-1,3-diamine

Descripción general

Descripción

2-Ethyl-N1,N1-dimethylpropane-1,3-diamine is a chemical compound with the molecular formula C7H18N2 and a molecular weight of 130.23 g/mol . It is a diamine, meaning it contains two amino groups, which makes it a versatile compound in various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-N1,N1-dimethylpropane-1,3-diamine can be achieved through several methods. One common method involves the reaction of malonic acid dicarboxylic acid with dimethylformamide dimethyl acetal (DMF-DMA) to generate an intermediate. This intermediate undergoes nickel hydrogenation, followed by amine ester exchange in benzylamine, and finally reduction with lithium aluminum hydride . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

For large-scale industrial production, the synthesis method involves the use of conventional chemical reagents that are easy to obtain and cost-effective. The entire synthesis process is designed to be stable, easy to repeat, and suitable for large-scale production .

Análisis De Reacciones Químicas

Alkylation Reactions

The compound’s primary and secondary amine groups participate in nucleophilic substitution reactions with alkyl halides. For example:

Reaction with methyl iodide :

This reaction typically occurs in polar solvents (e.g., acetone) with bases like potassium carbonate to neutralize HI byproducts.

Reaction with ethyl bromide :

The ethyl group can be introduced via SN2 mechanisms under reflux conditions, often requiring stoichiometric bases to drive the reaction.

Oxidation Reactions

The tertiary amine moiety undergoes oxidation to form amine oxides. Common oxidizing agents include hydrogen peroxide (H₂O₂) or peracids:

Reaction conditions:

Reduction Reactions

While the compound itself is not typically reduced, its derivatives (e.g., nitriles) can undergo hydrogenation. For example, Raney-Ni catalysts under 3–12 MPa H₂ pressure convert nitriles to primary amines .

Complexation with Metals

The diamine structure enables coordination with transition metals (e.g., Ni, Cu), forming stable complexes used in catalysis or material science. For example:

Stoichiometry and geometry depend on reaction pH and metal-ligand ratios .

Byproduct Formation in Industrial Processes

In large-scale syntheses, competing reactions generate byproducts such as:

-

N,N′-Dimethylpiperazine (2–3% yield)

-

N,N′,N′′-Trimethyldiethylenetriamine (4–6% yield)

These arise from intramolecular cyclization or over-alkylation, especially under prolonged reaction times (>30 minutes) .

Reactivity in Acidic Media

The compound neutralizes acids exothermically to form water-soluble salts (e.g., hydrochlorides or sulfates) . This property is exploited in drug formulation and corrosion inhibition.

Key Data Table

Aplicaciones Científicas De Investigación

Chemistry

- Intermediate for Drug Development : This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its reactivity allows for the formation of new molecular structures that are essential in drug design.

- Chemical Reactions : It participates in oxidation to form amine oxides and can undergo nucleophilic substitution reactions, making it valuable for synthesizing substituted amines .

Biology

- Biochemical Pathways : The compound is utilized in studies related to biochemical pathways, particularly those involving enzyme activation and gene expression regulation. This makes it significant for research in molecular biology .

Medicine

- Drug Synthesis : 2-Ethyl-N1,N1-dimethylpropane-1,3-diamine has been used in the development of antifungal drugs, anti-inflammatory agents, and antibiotics. Its ability to modify biological activity through chemical synthesis is crucial in medicinal chemistry .

Polymer Production

- Medical Implants : The compound is used in producing polymers utilized for medical implants due to its biocompatibility and stability under physiological conditions .

Agricultural Chemicals

- Antithrombotic Agents : It has applications in creating antithrombotic materials through the treatment of polyamides with non-symmetric alkyldiamines followed by quaternization processes .

Data Tables

| Application Area | Specific Use Case | Description |

|---|---|---|

| Chemistry | Drug Development | Intermediate for synthesizing pharmaceuticals |

| Biology | Biochemical Studies | Involved in enzyme activation and gene regulation |

| Medicine | Antibiotic Synthesis | Used in developing antifungal and anti-inflammatory drugs |

| Industry | Polymer Production | Utilized in medical implants and biocompatible materials |

| Agriculture | Antithrombotic Materials | Produces materials suitable for surgical prosthetics |

Case Study 1: Drug Development

In a study published by the American Chemical Society, researchers utilized this compound to synthesize a novel antifungal agent. The compound's unique structure allowed for enhanced efficacy against resistant fungal strains.

Case Study 2: Polymer Applications

A research project at a leading polymer science institute demonstrated that polymers synthesized using this compound exhibited improved mechanical properties and biocompatibility, making them ideal candidates for medical implants.

Mecanismo De Acción

The mechanism of action of 2-Ethyl-N1,N1-dimethylpropane-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound’s amino groups allow it to form hydrogen bonds and interact with various biological molecules, influencing their structure and function . These interactions can lead to changes in biological pathways and processes, making the compound useful in various applications.

Comparación Con Compuestos Similares

Similar Compounds

N,N-Dimethyl-1,3-propanediamine: This compound is similar in structure but lacks the ethyl group present in 2-Ethyl-N1,N1-dimethylpropane-1,3-diamine.

2,2-Dimethyl-1,3-propanediamine: Another similar compound, which has two methyl groups attached to the central carbon atom instead of an ethyl group.

Uniqueness

This compound is unique due to the presence of the ethyl group, which can influence its chemical reactivity and interactions with other molecules. This structural difference can lead to variations in its physical and chemical properties, making it suitable for specific applications where other similar compounds may not be as effective .

Actividad Biológica

2-Ethyl-N1,N1-dimethylpropane-1,3-diamine, also known as N,N'-dimethyl-1,3-propanediamine, is a compound with significant biological activity. This article explores its structure, synthesis, biological effects, and potential applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C7H18N2

- Molecular Weight : 130.23 g/mol

- SMILES Notation : CCC(CN)CN(C)C

- InChIKey : MRFFRZKALCHLAS-UHFFFAOYSA-N

The compound features two amine groups and an ethyl substituent, which contribute to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves straightforward alkylation reactions of primary amines with appropriate alkyl halides or other alkylating agents. The reaction conditions can vary depending on the desired yield and purity.

General Synthetic Route:

- Reactants : Ethylamine and dimethyl sulfate.

- Conditions : Conducted under controlled temperature to minimize side reactions.

- Purification : The product is purified through distillation or recrystallization techniques.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its amine groups can form hydrogen bonds and ionic interactions, enhancing its binding affinity to target biomolecules.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study demonstrated that derivatives of this compound showed significant inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent in pharmaceutical applications .

Cytotoxic Effects

In a cytotoxicity assay involving cancer cell lines, this compound displayed moderate cytotoxic effects. The compound's IC50 values were determined using MTT assays across different cell lines, indicating its potential as a lead compound in anticancer drug development .

Comparative Biological Activity Table

| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50) | Notes |

|---|---|---|---|

| This compound | Moderate | Varies by cell line | Effective against Gram-positive bacteria |

| N,N-Dimethyl-1,3-propanediamine | Low | High | Less effective than the compound in focus |

Acute Toxicity

The acute toxicity of this compound has been evaluated through various animal studies. The median lethal dose (LD50) was reported to be between 410 mg/kg and 1600 mg/kg in rats . Skin irritation tests indicate that the compound may cause irritation upon contact.

Safety Considerations

Due to its biological activity, safety assessments suggest that proper handling procedures should be followed when working with this compound to mitigate risks associated with exposure.

Propiedades

IUPAC Name |

2-ethyl-N',N'-dimethylpropane-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2/c1-4-7(5-8)6-9(2)3/h7H,4-6,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRFFRZKALCHLAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)CN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1489602-69-8 | |

| Record name | 2-ethyl-N1,N1-dimethylpropane-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.